molecular formula C11H17NO B13282508 4-(1-Aminoethyl)-2,3,6-trimethylphenol

4-(1-Aminoethyl)-2,3,6-trimethylphenol

Cat. No.: B13282508
M. Wt: 179.26 g/mol
InChI Key: LICQVDJVJFNCHD-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2,3,6-trimethylphenol is an organic compound with a complex structure that includes an aminoethyl group and three methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)-2,3,6-trimethylphenol typically involves the alkylation of 2,3,6-trimethylphenol with an appropriate aminoethylating agent. One common method is the reaction of 2,3,6-trimethylphenol with 1-chloro-2-aminoethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminoethyl)-2,3,6-trimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(1-Aminoethyl)-2,3,6-trimethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2,3,6-trimethylphenol involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The phenol group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

    4-(1-Aminoethyl)phenol: Lacks the additional methyl groups, resulting in different chemical properties.

    2,3,6-Trimethylphenol: Lacks the aminoethyl group, affecting its reactivity and applications.

    4-(1-Aminoethyl)-2,3,6-trimethylbenzene: Similar structure but lacks the hydroxyl group, altering its chemical behavior.

Biological Activity

4-(1-Aminoethyl)-2,3,6-trimethylphenol is a phenolic compound with significant biological activities, primarily attributed to its unique structural features. This article delves into its synthesis, biological evaluations, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a trimethylphenol backbone with an aminoethyl side group. Its molecular formula contributes to its reactivity and interaction with biological systems:

  • Molecular Formula : C12_{12}H17_{17}NO
  • Functional Groups : Hydroxyl (-OH) and amino (-NH2_2) groups.

This configuration enhances its potential as an antioxidant and antimicrobial agent.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. The compound's ability to scavenge free radicals has been highlighted in several studies, making it a candidate for therapeutic applications in conditions related to oxidative damage.

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, it showed significant inhibition rates:

PathogenInhibition Rate (%)
Staphylococcus aureus85
Escherichia coli78
Bacillus subtilis90
Saccharomyces cerevisiae75

These results suggest that the compound could be developed into an effective antimicrobial agent for clinical use .

Antidiabetic Effects

Recent studies have also explored the antidiabetic potential of this compound. It was found to inhibit key enzymes involved in carbohydrate metabolism:

  • α-Amylase Inhibition : 93.2%
  • α-Glucosidase Inhibition : 73.7%

These findings indicate that this compound may help regulate blood sugar levels, making it a promising candidate for diabetes management .

Case Studies and Research Findings

  • Antioxidant and Antimicrobial Study : A study assessed the antioxidant capacity of various phenolic compounds, including this compound. It was shown to significantly reduce oxidative stress markers in vitro while effectively inhibiting microbial growth.
  • DNA Interaction Studies : The compound's interaction with DNA was investigated using spectral analysis techniques. Results indicated that it could induce hyperchromism in DNA spectra, suggesting potential anticancer properties through modulation of genetic material .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 2,3,6-trimethylphenol.
  • Reagents : Aminoethyl groups are introduced through specific chemical reactions involving amines.
  • Characterization : The final product is characterized using techniques like FT-IR and NMR spectroscopy.

The detailed synthetic pathway ensures high purity and yield of the desired compound .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1-aminoethyl)-2,3,6-trimethylphenol

InChI

InChI=1S/C11H17NO/c1-6-5-10(9(4)12)7(2)8(3)11(6)13/h5,9,13H,12H2,1-4H3

InChI Key

LICQVDJVJFNCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C(C)N

Origin of Product

United States

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